molecular formula C126H198N38O31S2 B10787129 GRP (porcine) (trifluoroacetate salt)

GRP (porcine) (trifluoroacetate salt)

Cat. No.: B10787129
M. Wt: 2805.3 g/mol
InChI Key: GLCDCQPXUJKYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gastrin-releasing peptide (porcine) (trifluoroacetate salt) is a neuropeptide that stimulates the release of gastrin. It is derived from porcine sources and is commonly used in research due to its ability to bind to gastrin-releasing peptide receptors. This compound has a molecular formula of C126H198N38O31S2 • XCF3COOH and a molecular weight of 2805.3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gastrin-releasing peptide (porcine) (trifluoroacetate salt) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes repeated cycles of deprotection and coupling reactions, using reagents such as trifluoroacetic acid for deprotection and dicyclohexylcarbodiimide for coupling .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder .

Chemical Reactions Analysis

Types of Reactions

Gastrin-releasing peptide (porcine) (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its methionine and cysteine residues .

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid is commonly used to remove protecting groups during synthesis.

    Coupling: Dicyclohexylcarbodiimide is used to activate carboxyl groups for peptide bond formation.

    Oxidation: Hydrogen peroxide or performic acid can oxidize methionine residues to methionine sulfoxide.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine can reduce disulfide bonds

Major Products

The major products formed from these reactions include the desired peptide sequence, along with potential by-products such as truncated peptides or peptides with modified side chains .

Scientific Research Applications

Gastrin-releasing peptide (porcine) (trifluoroacetate salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of gastrin-releasing peptide (porcine) (trifluoroacetate salt) involves binding to gastrin-releasing peptide receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of gastrin and other physiological responses. The primary molecular targets include G-protein coupled receptors, which activate downstream effectors such as adenylate cyclase and phospholipase C .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gastrin-releasing peptide (porcine) (trifluoroacetate salt) is unique due to its high affinity for gastrin-releasing peptide receptors and its specific physiological effects on gastrin release and gastrointestinal motility. Its trifluoroacetate salt form enhances its stability and solubility, making it suitable for various research applications .

Properties

IUPAC Name

2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H198N38O31S2/c1-62(2)44-83(155-121(191)102(67(11)12)162-123(193)103(71(16)166)158-98(173)56-138-94(169)54-137-95(170)55-140-120(190)100(65(7)8)160-116(186)90(59-165)157-122(192)101(66(9)10)161-118(188)92-31-24-40-163(92)124(194)68(13)128)110(180)144-69(14)105(175)149-81(28-21-22-38-127)108(178)150-82(37-43-197-18)109(179)156-89(46-72-32-34-76(167)35-33-72)125(195)164-41-25-30-91(164)117(187)151-80(29-23-39-135-126(131)132)107(177)139-57-96(171)147-88(50-93(129)168)115(185)154-87(49-75-53-134-61-143-75)114(184)153-85(47-73-51-136-78-27-20-19-26-77(73)78)111(181)145-70(15)106(176)159-99(64(5)6)119(189)141-58-97(172)146-86(48-74-52-133-60-142-74)113(183)152-84(45-63(3)4)112(182)148-79(104(130)174)36-42-196-17/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,136,165-167H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,168)(H2,130,174)(H,133,142)(H,134,143)(H,137,170)(H,138,169)(H,139,177)(H,140,190)(H,141,189)(H,144,180)(H,145,181)(H,146,172)(H,147,171)(H,148,182)(H,149,175)(H,150,178)(H,151,187)(H,152,183)(H,153,184)(H,154,185)(H,155,191)(H,156,179)(H,157,192)(H,158,173)(H,159,176)(H,160,186)(H,161,188)(H,162,193)(H4,131,132,135)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCDCQPXUJKYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H198N38O31S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2805.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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